molecular formula C24H22N4O5 B11114862 N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

Cat. No.: B11114862
M. Wt: 446.5 g/mol
InChI Key: GIUTVAPAPSKXLL-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a methoxy group, a nitrophenyl group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazino derivatives.

Scientific Research Applications

N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H22N4O5/c1-33-21-13-12-20(28(31)32)14-19(21)15-26-27-22(29)16-25-24(30)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,23H,16H2,1H3,(H,25,30)(H,27,29)/b26-15+

InChI Key

GIUTVAPAPSKXLL-CVKSISIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.